4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid
Description
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a butanoic acid side chain at the 3-position. Its synthesis likely involves cyclization of hydrazide intermediates or coupling reactions, as seen in related triazole derivatives .
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-5-8-9-6(10)3-2-4-7(11)12/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAIYMXCQWJRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-methyl-1,2,4-triazole, with a butanoic acid derivative. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide, and catalysts such as copper(I) iodide or palladium on carbon. The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to good activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Good activity |
Case Study : A study published in the Journal of Advanced Scientific Research demonstrated the synthesis of triazole derivatives with enhanced antimicrobial properties. The compounds were tested using the disc diffusion method against various pathogens, revealing promising results that warrant further exploration in drug development .
Anticancer Potential
The triazole moiety in this compound is believed to play a crucial role in modulating biological pathways associated with cancer progression. Interaction studies suggest that this compound may inhibit specific enzymes involved in tumor growth.
Agricultural Applications
The compound is also being explored for its potential as a plant growth regulator. Research indicates that triazole derivatives can influence plant metabolism and growth patterns.
| Application | Effect |
|---|---|
| Growth Regulation | Enhanced root development |
| Stress Resistance | Improved drought tolerance |
Case Study : Field trials have demonstrated that applying this compound can lead to increased yields in crops under stress conditions. This application is particularly relevant in regions facing climate challenges.
Materials Science
In materials science, this compound has potential applications in the synthesis of coordination polymers and metal complexes. The unique properties of the triazole ring enhance the stability and reactivity of these materials.
| Material Type | Potential Application |
|---|---|
| Coordination Polymers | Catalysis |
| Metal Complexes | Sensors |
Mechanism of Action
The mechanism of action of 4-(4-Methyl-4h-1,2,4-triazol-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid and related compounds:
Structural and Functional Insights
Substituent Effects on Bioactivity: The morpholine derivative (C₁₅H₂₆N₄OS) demonstrates antifungal activity, likely due to the morpholine group enhancing membrane penetration . In contrast, the arylidenamino-triazoles (e.g., Compound 17) exhibit anticancer activity, attributed to aryl groups enabling DNA intercalation or enzyme inhibition . The target compound’s carboxylic acid group may facilitate hydrogen bonding, making it suitable for protein-targeted applications or metal coordination.
Synthetic Challenges :
- The chloro-terephthalamide derivative (C₂₄H₂₀ClN₇O₂) had a low yield (28%), highlighting steric challenges in coupling bulky triazole-aniline substrates .
- The thio-N-phenylpropanamide (C₁₄H₁₂BrN₃OS) required multistep synthesis, including cyclization and DFT analysis, emphasizing the complexity of functionalized triazoles .
Physical Properties: The morpholine derivative showed stability in oil-based liniments, whereas the target compound’s carboxylic acid group likely increases water solubility, limiting compatibility with nonpolar formulations . The cyclohexanamine analog (C₉H₁₆N₄) exhibits enhanced lipid solubility, favoring blood-brain barrier penetration in CNS drug candidates .
Biological Activity
4-(4-Methyl-4H-1,2,4-triazol-3-yl)butanoic acid (CAS No. 1248637-07-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can effectively inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
| Similar Triazole Derivative | C. albicans | 8 µg/mL |
These results indicate that triazole derivatives can serve as potential candidates for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of triazole derivatives has been evaluated through various assays such as DPPH and ABTS. Compounds similar to this compound have shown promising results in neutralizing free radicals.
Case Study: DPPH Assay
A study conducted on various triazole derivatives reported that the antioxidant activity was comparable to that of ascorbic acid, with IC50 values indicating strong radical scavenging activity.
Anti-inflammatory Effects
Triazoles have also been linked to anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) | Target Enzyme |
|---|---|---|
| This compound | 70% at 50 µM | COX-2 |
| Similar Triazole Derivative | 65% at 50 µM | LOX |
The biological activities of triazole derivatives are largely attributed to their ability to interact with specific biological targets. The triazole ring facilitates binding to enzymes and receptors due to its unique electronic properties and spatial configuration.
Molecular Docking Studies
Molecular docking studies have shown that compounds like this compound exhibit strong binding affinities for bacterial enzymes, which supports their potential as antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-methyl-4H-1,2,4-triazol-3-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, triazole derivatives are synthesized via nucleophilic substitution or cyclization of hydrazine derivatives with carbonyl compounds. Evidence from analogous syntheses (e.g., triazole-thioacetic acid derivatives) suggests refluxing with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via recrystallization . Optimization may involve Design of Experiments (DoE) to evaluate temperature, stoichiometry, and catalyst effects.
Q. How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the triazole ring and butanoic acid substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity. GC-MS, as applied in similar triazole-morpholine derivatives, can detect volatile impurities .
Q. What biological activity screening strategies are appropriate for this compound?
- Methodological Answer : Prioritize in vitro assays targeting triazole-associated pathways (e.g., antifungal, anti-inflammatory). For example:
- Enzyme Inhibition : Test against cytochrome P450 or kinases using fluorometric/colorimetric assays.
- Cell-Based Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays. Reference stress-related applications of structurally similar triazole-pyridine derivatives for guidance .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of triazole derivatives?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries. For absolute configuration determination, X-ray crystallography with SHELXL refinement (via SHELX programs) is recommended. SHELXL’s robust refinement algorithms resolve subtle stereochemical ambiguities in heterocyclic systems .
Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., triazole N-atoms) to predict reactivity.
- Molecular Docking : Screen against target proteins (e.g., stress-related receptors) using AutoDock Vina. Compare results with experimental data from structurally related compounds, such as TT001/TT002 derivatives .
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodological Answer :
- Solubility : Perform pH-dependent solubility profiling (e.g., in buffers from pH 1–7.4) and compare with Hansen solubility parameters.
- Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. If excipient interactions are suspected, conduct compatibility tests, as demonstrated in triazole-morpholine formulations .
Q. What strategies validate the compound’s mechanism of action in stress-related applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
